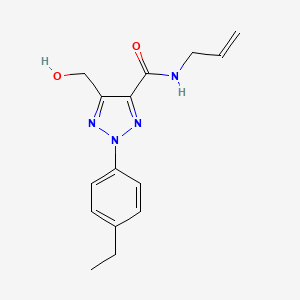
2-(4-ethylphenyl)-5-(hydroxymethyl)-N-(prop-2-en-1-yl)-2H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-ethylphenyl)-5-(hydroxymethyl)-N-(prop-2-en-1-yl)-2H-1,2,3-triazole-4-carboxamide is a synthetic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethylphenyl)-5-(hydroxymethyl)-N-(prop-2-en-1-yl)-2H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. The starting materials often include 4-ethylbenzylamine and propargyl alcohol. The synthesis can be divided into the following steps:
Formation of the triazole ring:
Introduction of the carboxamide group: This step involves the reaction of the triazole intermediate with a suitable carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be essential to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-ethylphenyl)-5-(hydroxymethyl)-N-(prop-2-en-1-yl)-2H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The triazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: The major product would be 2-(4-ethylphenyl)-5-(carboxylic acid)-N-(prop-2-en-1-yl)-2H-1,2,3-triazole-4-carboxamide.
Reduction: The major product would be 2-(4-ethylphenyl)-5-(hydroxymethyl)-N-(prop-2-en-1-yl)-2H-1,2,3-triazole-4-amine.
Substitution: The products would vary depending on the nucleophile used.
Scientific Research Applications
2-(4-ethylphenyl)-5-(hydroxymethyl)-N-(prop-2-en-1-yl)-2H-1,2,3-triazole-4-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(4-ethylphenyl)-5-(hydroxymethyl)-N-(prop-2-en-1-yl)-2H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring is known to bind to enzymes and receptors, potentially inhibiting their activity. The hydroxymethyl and carboxamide groups may enhance its binding affinity and selectivity. The exact molecular pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-ethylphenyl)ethyl(prop-2-en-1-yl)amine
- (4-ethylphenyl)methylamine
Uniqueness
Compared to similar compounds, 2-(4-ethylphenyl)-5-(hydroxymethyl)-N-(prop-2-en-1-yl)-2H-1,2,3-triazole-4-carboxamide stands out due to its unique combination of functional groups. The presence of the triazole ring, hydroxymethyl group, and carboxamide group provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H18N4O2 |
|---|---|
Molecular Weight |
286.33 g/mol |
IUPAC Name |
2-(4-ethylphenyl)-5-(hydroxymethyl)-N-prop-2-enyltriazole-4-carboxamide |
InChI |
InChI=1S/C15H18N4O2/c1-3-9-16-15(21)14-13(10-20)17-19(18-14)12-7-5-11(4-2)6-8-12/h3,5-8,20H,1,4,9-10H2,2H3,(H,16,21) |
InChI Key |
HXLSFYTXWRNPAK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N2N=C(C(=N2)C(=O)NCC=C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















